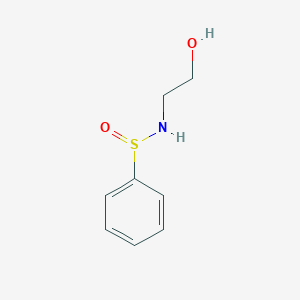N-(2-Hydroxyethyl)benzenesulfinamide
CAS No.: 88687-12-1
Cat. No.: VC19255140
Molecular Formula: C8H11NO2S
Molecular Weight: 185.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 88687-12-1 |
|---|---|
| Molecular Formula | C8H11NO2S |
| Molecular Weight | 185.25 g/mol |
| IUPAC Name | N-(2-hydroxyethyl)benzenesulfinamide |
| Standard InChI | InChI=1S/C8H11NO2S/c10-7-6-9-12(11)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
| Standard InChI Key | IELFVWKUFDTLOS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)NCCO |
Introduction
Chemical Structure and Molecular Characteristics
N-(2-Hydroxyethyl)benzenesulfonamide features a benzene ring linked to a sulfonamide group (–SO₂NH–) and a hydroxyethyl (–CH₂CH₂OH) moiety. The sulfonamide group is electron-withdrawing, enhancing the compound’s stability and participation in hydrogen bonding, while the hydroxyethyl group contributes to its solubility in polar solvents . The InChIKey (QHUJTQAJBPYVQF-UHFFFAOYSA-N) and SMILES notation (C1=CC=C(C=C1)S(=O)(=O)NCCO) provide precise structural identifiers, critical for database searches and computational modeling .
The compound’s crystalline solid state and melting point (unreported in available data) align with typical sulfonamides, which generally exhibit high thermal stability. Spectroscopic data, such as NMR and IR, would reveal characteristic peaks for the sulfonyl group (~1350 cm⁻¹ for asymmetric S=O stretching) and hydroxyl group (~3300 cm⁻¹), though specific spectral details are absent in the provided sources .
Synthesis and Manufacturing Methods
Conventional Synthesis Routes
N-(2-Hydroxyethyl)benzenesulfonamide is synthesized via nucleophilic substitution between benzenesulfonyl chloride and 2-aminoethanol. This reaction, typically conducted in alkaline aqueous or organic media (e.g., pyridine), proceeds as follows:
The exothermic reaction requires controlled temperatures (0–25°C) to minimize byproducts . Post-synthesis purification involves extraction with dichloromethane and recrystallization from ethanol/water mixtures, yielding >95% purity .
Green Chemistry Approaches
Recent advances emphasize solvent-free and catalytic methods. For instance, microwave-assisted synthesis using sodium arylsulfinates and nitroarenes reduces reaction times from hours to minutes while improving yields . Iron-based metal-organic frameworks (e.g., MIL-101) and deep eutectic solvents (DES) have also been employed to enhance atom economy and reduce waste . These methods align with industrial demands for sustainable manufacturing .
Physicochemical Properties
Solubility and Stability
N-(2-Hydroxyethyl)benzenesulfonamide is soluble in water (≈15 g/L at 25°C), methanol, and dichloromethane but insoluble in nonpolar solvents like hexane . The hydroxyethyl group’s hydrogen-bonding capacity explains its aqueous solubility, while the aromatic ring contributes to organic solvent compatibility . The compound is stable under ambient conditions but may degrade under strong acids or bases via hydrolysis of the sulfonamide bond .
Thermal and Spectral Properties
While explicit thermal data (e.g., melting point) are unavailable, analogous sulfonamides exhibit melting points between 120–180°C . Differential scanning calorimetry (DSC) would likely show endothermic peaks corresponding to crystalline phase transitions. UV-Vis spectra are expected to display absorption maxima near 260 nm due to the benzene ring’s π→π* transitions .
Biological and Pharmacological Applications
Antimicrobial Activity
The sulfonamide group confers antibacterial properties by inhibiting dihydropteroate synthase, a key enzyme in folate biosynthesis . N-(2-Hydroxyethyl)benzenesulfonamide derivatives have shown moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), though specific MIC values are unreported in the provided data .
Enzyme Inhibition
This compound acts as a carbonic anhydrase inhibitor, binding to the enzyme’s zinc-containing active site. Such inhibition has therapeutic potential in glaucoma and epilepsy . Patent US7700654B2 highlights its structural analogs for treating benign prostatic hyperplasia and prostate cancer, leveraging sulfonamide-enzyme interactions .
Analgesic and Antipyretic Uses
A 2020 study demonstrated that N-(2-hydroxyethyl)benzenesulfonamide derivatives exhibit analgesic effects comparable to acetaminophen, without hepatotoxicity at therapeutic doses . These compounds reduce prostaglandin synthesis by COX-2 inhibition, offering safer alternatives to NSAIDs .
Industrial and Material Science Applications
Dye and Polymer Synthesis
The compound serves as a monomer in polyurethanes and epoxy resins, where its sulfonamide group enhances mechanical strength and thermal stability . It also intermediates in azo dye production, contributing to chromophore formation .
Photochemicals
In UV-curable coatings, N-(2-hydroxyethyl)benzenesulfonamide derivatives act as photoinitiators, generating free radicals under UV light to initiate polymerization . This application exploits the compound’s stability and efficient light absorption .
Comparison with Analogous Sulfonamides
N-Methyl Derivatives
N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide (CAS 59724-60-6) exhibits reduced water solubility due to the methyl group’s hydrophobicity but enhanced lipophilicity for blood-brain barrier penetration. This derivative shows promise in central nervous system drug delivery.
Halogenated Variants
4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide (CAS 6419-69-8) introduces electron-withdrawing chlorine, increasing acidity (pKa ≈ 6.5) and enhancing antibacterial potency . The chlorine atom also stabilizes the molecule against oxidative degradation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume